Methyl 2-amino-6-hydroxybenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-6-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDGFJYGNNWRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615409 | |
| Record name | Methyl 2-amino-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-01-6 | |
| Record name | Methyl 2-amino-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Reduction
The synthesis frequently begins with methyl 2-nitro-6-hydroxybenzoate or related nitro-substituted benzoic acid methyl esters. The nitro group is reduced to an amino group by catalytic hydrogenation using palladium on carbon or platinum on carbon as a catalyst, under hydrogen gas atmosphere in methanol solvent.
- Conditions: 60–90 °C temperature, 0.5–1.5 MPa hydrogen pressure
- Outcome: Formation of methyl 2-amino-6-hydroxybenzoate or its methyl ester analogs
This reduction step is critical for introducing the amino functionality while preserving the ester and hydroxy groups intact.
Diazotization, Hydrolysis, and Esterification (One-Pot Reaction)
Following reduction, a one-pot diazotization, hydrolysis, and esterification reaction is performed. The amino group is converted into a diazonium salt, which undergoes hydrolysis to introduce the hydroxy group at the desired position on the aromatic ring.
- Reagents: Diazotization agent (e.g., sodium nitrite in acidic medium), methanol solvent
- Conditions: Diazotization reagent added dropwise at 0–5 °C, then reaction temperature increased to 50–66 °C for 4–16 hours
- Result: Formation of methyl 2-hydroxy-6-methylbenzoate intermediates, often as mixtures with methyl 2-methoxy-6-methylbenzoate due to simultaneous methylation and hydrolysis under acidic conditions
This step allows simultaneous hydrolysis and esterification, facilitating efficient functional group transformations.
Methylation Reaction
To protect or modify the hydroxy group, methylation is carried out using dimethyl sulfate as the methylating agent in the presence of alkali (e.g., sodium hydroxide).
- Conditions: 30–45 °C for 1–2 hours, controlled addition of 30% sodium hydroxide solution to maintain temperature below 40 °C
- Outcome: Conversion of hydroxy groups to methoxy groups, yielding methyl 2-methoxy-6-methylbenzoate derivatives
This methylation step is essential for stabilizing the hydroxy group and facilitating further synthetic manipulations.
Hydrolysis to Obtain Final Product
The methyl ester can be hydrolyzed under alkaline conditions to yield the free acid form if needed.
- Conditions: Heating at 80–100 °C with alkali and water, followed by acidification to pH 1–3 to precipitate the product
- Outcome: Isolation of this compound or related acids after filtration and drying
This step completes the synthesis, providing the target compound in a purified form.
Alternative Synthetic Routes and Related Methods
Other reported methods involve:
- Catalytic hydrogenation of nitrobenzoate derivatives with palladium on carbon under mild conditions to obtain amino-hydroxybenzoate esters.
- Cyclization reactions involving methyl aminobenzoates, potassium thiocyanate, and bromine in acetic acid to form related heterocyclic compounds, which can be adapted for hydroxy-substituted aminobenzoates.
- Protection and deprotection strategies using tert-butyldimethylsilyl chloride for hydroxyl groups during synthesis to improve yields and facilitate purification.
These methods provide flexibility in synthesis depending on the desired substitution pattern and scale.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Key Notes |
|---|---|---|---|---|---|
| Reduction | Pd/C or Pt/C, H2 gas | Methanol | 60–90 | Several hours | Hydrogen pressure 0.5–1.5 MPa |
| Diazotization & Hydrolysis | Sodium nitrite (diazotization agent) | Methanol | 0–5 (addition), then 50–66 | 4–16 hours | One-pot reaction, acidic conditions |
| Methylation | Dimethyl sulfate, NaOH | Methanol | 30–45 | 1–2 hours | Temperature control critical (<40 °C) |
| Hydrolysis | Alkali (NaOH), water, acid for pH adjustment | Water/Methanol | 80–100 | Several hours | Acidify to pH 1–3 to precipitate product |
Research Findings and Optimization Notes
- The one-pot diazotization, hydrolysis, and esterification step improves efficiency by combining multiple transformations, reducing purification steps.
- Temperature control during methylation is crucial to prevent side reactions and ensure high selectivity for methylation of hydroxy groups.
- Catalyst recovery and reuse after hydrogenation improve sustainability and reduce costs.
- Protection of hydroxy groups during synthesis using silyl protecting groups can enhance yields and facilitate handling, especially in complex derivatives.
- The use of methanol as solvent throughout the process is advantageous for solubility and reaction kinetics but requires careful methanol recovery and handling.
Chemical Reactions Analysis
Protection/Deprotection of Functional Groups
The hydroxyl and amino groups are frequently protected to direct reactivity during synthesis.
Hydroxyl Group Protection
-
Benzylation : Reaction with benzyl bromide in DMF using K₂CO₃ at room temperature for 12 hours yields the benzyl-protected derivative (75% yield) .
-
Silylation : tert-Butyldimethylsilyl (TBDMS) groups are introduced using TBDMS-Cl in dichloromethane with imidazole catalysis (75% yield) .
Amino Group Protection
-
Acylation : Treatment with acetyl chloride in pyridine forms the acetylated derivative, though specific yields for this compound require further validation.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to the carboxylic acid.
-
Acidic Hydrolysis : HCl in dioxane achieves similar results, though yields depend on reaction time and temperature .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitutions:
| Reaction Type | Reagents/Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Nitro derivative | ~60% | |
| Halogenation | Br₂ in acetic acid, 10°C | Ortho | Brominated analog | 70–85% |
Halogenation proceeds via in situ generation of bromine from KSCN and Br₂ in acetic acid .
Cyclization Reactions
The amino and hydroxyl groups facilitate heterocycle formation:
-
Benzothiazole Synthesis : Reacting with KSCN and Br₂ in glacial acetic acid forms benzo[d]thiazole derivatives. Conditions include:
Enzymatic Interactions
The amino group participates in biochemical pathways:
-
Oxidase Activity : Serves as a substrate for monoamine oxidases, forming iminoquinone intermediates.
-
Transferase Interactions : Acts as a methyl donor in certain metabolic pathways, though specific enzyme targets require further study.
Comparative Reactivity
Table 1: Protection Reaction Conditions
| Protecting Group | Reagents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Benzyl | BnBr, K₂CO₃ | DMF | 12 | 75% |
| TBDMS | TBDMS-Cl, imidazole | CH₂Cl₂ | 96 | 75% |
Table 2: Halogenation Outcomes
| Halogen Source | Temperature | Product Purity | Byproducts |
|---|---|---|---|
| Br₂/KSCN | 10°C → rt | >90% | Minor sulfonation |
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-amino-6-hydroxybenzoate is primarily utilized in the pharmaceutical industry due to its bioactive properties.
1.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a potential preservative in drug formulations, particularly for its ability to inhibit bacterial growth. A study demonstrated that this compound effectively reduced microbial contamination in various pharmaceutical preparations .
1.2 Drug Formulation
The compound is often incorporated into topical analgesics due to its anti-inflammatory properties. Methyl salicylate acts as a counterirritant, providing relief from muscle and joint pain by producing a warming sensation on the skin .
1.3 Calcium Channel Modulation
this compound has been shown to activate ryanodine receptors, which are crucial for calcium release in muscle cells. This property has implications for understanding calcium signaling pathways in pharmacology and potential therapeutic applications related to muscle function and disorders .
Agricultural Applications
In agriculture, this compound serves as a plant growth regulator and pesticide.
2.1 Plant Growth Regulation
Studies have indicated that this compound can enhance plant growth by modulating hormonal pathways. It has been used to improve crop yields through its effects on root development and nutrient uptake .
2.2 Pest Control
The compound's antimicrobial properties extend to its use as a natural pesticide. It can effectively control fungal pathogens affecting crops, thus contributing to integrated pest management strategies .
Analytical Chemistry Applications
This compound is also significant in analytical chemistry.
3.1 Chromatography
This compound is frequently used as a standard in chromatographic analyses due to its well-defined chemical properties. Its stability under various conditions makes it suitable for quality control in pharmaceuticals and food products .
3.2 Spectroscopic Studies
It is employed in spectroscopic studies to understand molecular interactions and dynamics within complex biological systems. The compound's unique spectral characteristics allow researchers to probe biochemical processes at the molecular level .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains commonly found in pharmaceutical products. The results indicated a significant reduction in microbial load when incorporated into formulations at concentrations of 0.1% to 0.5% .
Case Study 2: Plant Growth Enhancement
In agricultural trials, this compound was applied to tomato plants, resulting in a notable increase in fruit yield and size compared to untreated controls. The study highlighted the compound's role in enhancing photosynthetic efficiency and nutrient absorption .
Data Tables
| Application Area | Specific Use | Effectiveness |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Significant reduction of microbial contamination |
| Pharmaceuticals | Topical analgesic | Provides pain relief through warming sensation |
| Agriculture | Growth regulator | Enhanced crop yield and root development |
| Agriculture | Natural pesticide | Effective control of fungal pathogens |
| Analytical Chemistry | Standard for chromatography | Reliable quality control measurements |
Mechanism of Action
The mechanism of action of methyl 2-amino-6-hydroxybenzoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes such as inflammation and pain perception. The compound’s ability to donate and accept electrons also contributes to its antioxidant properties .
Comparison with Similar Compounds
Positional Isomers: Methyl-3-amino-4-hydroxybenzoate
- Structural Differences: Methyl-3-amino-4-hydroxybenzoate has amino and hydroxyl groups at positions 3 and 4, respectively, creating a meta-para substitution pattern. This contrasts with the ortho-para arrangement in Methyl 2-amino-6-hydroxybenzoate.
- Reactivity and Applications: The meta-para isomer undergoes cyclization with aryl acids to form benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates), which are precursors to bioactive molecules.
- Hydrogen Bonding: The ortho-substituted amino and hydroxyl groups in this compound likely form stronger intramolecular hydrogen bonds compared to the meta-para isomer, reducing solubility in polar solvents but enhancing thermal stability .
Ester Analog: Ethyl 2-amino-6-hydroxybenzoate
- Structural Differences : Replacing the methyl ester with an ethyl group (-COOCH₂CH₃) increases hydrophobicity and molecular weight.
- Commercial Availability: Ethyl 2-amino-6-hydroxybenzoate is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand. This contrasts with the methyl ester, which may offer better stability or easier synthesis .
Agrochemical Derivatives: Sulfonylurea Esters
- Example: Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares the methyl benzoate core but incorporates a sulfonylurea-triazine moiety.
- Functional Comparison: While this compound lacks the triazine group, its amino and hydroxyl substituents could serve as sites for derivatization into herbicidal or pesticidal agents, similar to sulfonylurea esters .
Data Table: Key Comparisons
Research Findings and Implications
- Hydrogen Bonding and Crystallography: The ortho-substitution in this compound likely promotes intramolecular hydrogen bonding, as predicted by graph-set analysis . This could complicate crystallization compared to isomers, necessitating advanced refinement tools like SHELXL for structural validation .
- Synthetic Utility: The amino and hydroxyl groups offer sites for functionalization, analogous to Methyl-3-amino-4-hydroxybenzoate’s use in benzoxazole synthesis. However, steric hindrance from ortho-substitution may require tailored reaction conditions .
Biological Activity
Methyl 2-amino-6-hydroxybenzoate, also known as methyl salicylate, is an organic compound that exhibits a variety of biological activities. This article summarizes the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H9NO3 and a molecular weight of approximately 169.16 g/mol. Its structure includes an amino group at the 2-position and a hydroxyl group at the 6-position of the benzoate ring, which contributes to its chemical reactivity and biological functions.
1. Anti-inflammatory Properties
Research indicates that this compound has significant anti-inflammatory effects. It modulates various inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6, and it reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory response .
2. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
3. Antioxidant Effects
This compound has been found to possess antioxidant properties, reducing reactive oxygen species (ROS) production and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase .
4. Antiproliferative Effects
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and activating caspases involved in the apoptotic pathway. It has shown potential in reducing tumor growth in various cancer models .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways related to inflammation and cell survival.
- Gene Expression Modulation : this compound can alter the expression of genes associated with oxidative stress response and apoptosis .
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced paw edema in animal models of inflammation, suggesting its potential use as an anti-inflammatory agent .
- Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent .
- Cancer Research : A recent investigation found that this compound effectively reduced tumor size in xenograft models by inducing apoptosis in malignant cells while sparing normal cells .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-hydroxybenzoate | Lacks hydroxyl at position 6 | Different anti-inflammatory profile |
| Methyl salicylate | Commonly used topical analgesic | Strong anti-inflammatory effects |
| Methyl 4-hydroxybenzoate | Similar structure but different positioning | Antimicrobial activity |
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-amino-6-hydroxybenzoate, and how can competing functional group reactivities be managed?
Methodological Answer:
Synthesis typically involves esterification of 2-amino-6-hydroxybenzoic acid, requiring protection of the amino and hydroxyl groups to avoid side reactions. A two-step approach is recommended:
Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups for the amino group, and methyl or benzyl ethers for the hydroxyl group to prevent unwanted nucleophilic attack during esterification .
Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) in anhydrous dichloromethane or THF. Deprotection under mild acidic conditions (e.g., TFA for Boc) or catalytic hydrogenation (for benzyl ethers) yields the final product. Monitor reaction progress via TLC and confirm purity by HPLC .
Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure and hydrogen-bonding networks of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (SHELXL) is critical for unambiguous structural assignment:
- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) at low temperature (100 K) to minimize thermal motion artifacts .
- Hydrogen Bond Analysis : Apply graph set notation (e.g., R₂²(8) motifs) to classify hydrogen-bonding patterns. For example, intramolecular N–H⋯O and O–H⋯O bonds stabilize the planar conformation, while intermolecular bonds form supramolecular sheets .
- Validation : Cross-validate using checkCIF (via PLATON) to flag outliers in bond lengths, angles, or displacement parameters .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be reconciled?
Methodological Answer:
- UV-Vis : Detect π→π* and n→π* transitions (e.g., λmax ~308 nm for hydroxyl-aromatic interactions) .
- NMR : Use DMSO-d6 to resolve acidic protons. The hydroxyl proton (δ 10–12 ppm) and amino proton (δ 5–6 ppm) show splitting due to hydrogen bonding. Conflicting shifts may arise from solvent polarity or tautomerism; repeat measurements in CDCl3 or with deuterium exchange .
- IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydrogen-bonded O–H/N–H stretches (~3200–3500 cm⁻¹). Resolve ambiguities by comparing computed (DFT) and experimental spectra .
Advanced: How do electron-withdrawing substituents (e.g., bromo, fluoro) affect the electronic properties and reactivity of this compound derivatives?
Methodological Answer:
- Synthetic Modulation : Introduce substituents via electrophilic aromatic substitution (e.g., bromination at C4 using NBS) or directed ortho-metalation (e.g., fluorine insertion via Balz-Schiemann reaction) .
- Electronic Effects : Use Hammett σ constants to predict substituent influence. For example, bromo groups increase acidity of the hydroxyl group (σmeta = +0.39), altering hydrogen-bonding strength .
- Crystallographic Validation : Compare bond lengths (e.g., C–Br: ~1.89 Å) and torsion angles in substituted vs. parent compounds to assess steric/electronic perturbations .
Advanced: What iterative strategies are recommended for resolving contradictions in experimental data (e.g., crystallographic vs. computational bond lengths)?
Methodological Answer:
- Triangulation : Cross-validate SCXRD data with DFT-optimized geometries (B3LYP/6-311+G**). Discrepancies >0.05 Å may indicate crystal packing effects or thermal motion .
- Error Analysis : Use SHELXL’s SHELXTL module to refine anisotropic displacement parameters and identify over-constrained models .
- Iterative Refinement : Adjust hydrogen atom positions using riding models or neutron diffraction data (if available). For conflicting NMR data, employ variable-temperature studies to probe dynamic effects .
Basic: What stability considerations are critical for storing this compound, and how can degradation be mitigated?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under inert atmosphere (N2/Ar) to prevent oxidation of the amino group and ester hydrolysis .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Detect hydrolysis products (e.g., 2-amino-6-hydroxybenzoic acid) and adjust storage protocols accordingly .
Advanced: How can graph set analysis elucidate the role of hydrogen bonding in the supramolecular assembly of this compound crystals?
Methodological Answer:
- Graph Set Theory : Assign patterns (e.g., D(2) chains for N–H⋯O bonds or C(6) rings for O–H⋯O interactions) to map 2D/3D networks .
- Thermal Analysis : Correlate hydrogen-bond strength (via DSC/TGA) with melting points. Stronger networks (e.g., R₂²(8) dimers) increase thermal stability .
- Comparative Studies : Analyze isostructural analogs (e.g., Ethyl 2-chloro-6-methoxybenzoate) to isolate substituent effects on packing motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
